1,3-Octanediol

描述

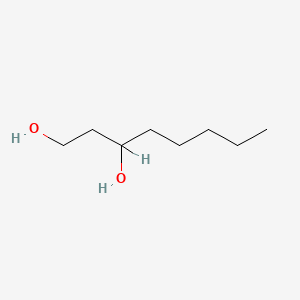

Structure

2D Structure

3D Structure

属性

IUPAC Name |

octane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTMXCOHGKSXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865095 | |

| Record name | 1,3-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23433-05-8, 120727-18-6 | |

| Record name | 1,3-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23433-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Octanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023433058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Octanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,3-Octanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis Methodologies of 1,3 Octanediol

Chemical Synthesis Approaches

Traditional organic chemistry provides a robust toolkit for the construction of the 1,3-diol functional group present in 1,3-octanediol. These methods often involve the creation of a suitable precursor followed by a key transformation step.

Reduction Reactions for this compound Generation

Reduction reactions are a cornerstone for the synthesis of 1,3-diols, typically involving the reduction of a β-hydroxy ketone or related carboxylic acid derivatives.

One direct method involves the reduction of octanoic acid using powerful reducing agents like lithium aluminum hydride smolecule.com. A more common and stereochemically controllable strategy involves the two-step aldol reaction followed by reduction nih.gov. The synthesis begins with an aldol condensation to create a β-hydroxy ketone, which is then reduced to the 1,3-diol. The choice of reducing agent and reaction conditions is critical for controlling the relative stereochemistry (syn- or anti-) of the two hydroxyl groups uwindsor.ca.

Syn-1,3-Diols : These can be synthesized by forming a chelate between the β-hydroxyl group and the ketone's carbonyl oxygen using a Lewis acid. A subsequent hydride delivery from an external reducing agent, such as a borohydride, attacks the activated carbonyl group, leading to the syn-diastereomer uwindsor.cayoutube.com.

Anti-1,3-Diols : This diastereomer can be achieved using reagents like Me₄N⁺BH(OAc)₃⁻ in a mixture of acetic acid and acetonitrile. This process involves an intramolecular hydride delivery mechanism uwindsor.ca.

| Method | Precursor | Key Reagents | Primary Product | Reference |

| Chelation-Controlled Reduction | β-Hydroxy Ketone | 1. Bidentate Lewis Acid (e.g., Bu₂BOMe) 2. Hydride Source (e.g., LiBH₄) | syn-1,3-Diol | youtube.com |

| Intramolecular Hydride Reduction | β-Hydroxy Ketone | Me₄N⁺BH(OAc)₃⁻ in CH₃COOH/MeCN | anti-1,3-Diol | uwindsor.ca |

| Direct Carboxylic Acid Reduction | Octanoic Acid | Lithium Aluminum Hydride (LiAlH₄) | This compound (racemic) | smolecule.com |

Derivatization Reactions in this compound Synthesis

Derivatization reactions involve transforming a simpler starting material into the target molecule through a series of chemical modifications. Grignard reactions are a classic example of a carbon-carbon bond-forming reaction that can be adapted for diol synthesis mnstate.eduwisc.edu.

A plausible Grignard-based synthesis for this compound could involve the reaction of a pentylmagnesium halide (a Grignard reagent) with a three-carbon electrophile containing a protected hydroxyl group, such as acrolein or 3-hydroxypropanal, followed by deprotection and reduction. The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon to form the C5-C6 bond of the octane (B31449) backbone and generating a secondary alcohol at the C3 position wisc.eduyoutube.com. Subsequent steps would be required to establish the hydroxyl group at the C1 position. Another reported chemical synthesis involves the reaction of 1-bromo-octane with sodium hydroxide under specific conditions smolecule.com.

Organocatalytic and Asymmetric Synthesis Strategies for 1,3-Diols

Modern synthetic chemistry has increasingly focused on stereoselective methods to produce specific enantiomers of chiral molecules like this compound. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for these asymmetric transformations mdpi.com.

The synthesis of chiral 1,3-diols is often achieved through a two-step sequence involving an asymmetric aldol reaction to create a chiral β-hydroxy ketone, followed by a diastereoselective reduction acs.org. Proline and its derivatives are common organocatalysts for the asymmetric aldol reaction between an aldehyde and a ketone acs.orgorganic-chemistry.org. This approach allows for the construction of the 1,3-diol framework with high enantiomeric purity acs.org.

For example, a new strategy was developed to synthesize enantiomerically pure (>99% ee) 1,3-diols by first performing an asymmetric aldol reaction using a novel proline-derived organocatalyst and Cu(OTf)₂ as an additive. The resulting chiral β-keto alcohols were then reduced asymmetrically using chiral oxazaborolidine reagents to yield the final chiral 1,3-diols acs.org. Such modular chemoenzymatic approaches that combine organocatalysis and biocatalysis are highly effective for constructing both stereogenic centers of 1,3-diols, providing access to all four possible stereoisomers in enantiomerically pure form researchgate.net.

| Catalyst Type | Reaction | Key Features | Outcome | Reference |

| Proline-derived Organocatalyst | Asymmetric Aldol Reaction | High enantioselectivity for the formation of chiral β-hydroxy ketones. | Chiral precursors for 1,3-diols with >99% ee. | acs.org |

| Diarylprolinol Silyl Ether | Asymmetric Cross-Aldol Reaction | Catalyzes reaction between two different aldehydes with excellent enantioselectivity. | Chiral β-hydroxy aldehydes as building blocks for syn-1,3-diols. | acs.org |

Enzymatic Synthesis of this compound and its Enantiomers

Biocatalysis offers an environmentally friendly and highly selective alternative to chemical synthesis. Enzymes can catalyze reactions under mild conditions with exceptional chemo-, regio-, and enantioselectivity, making them ideal for producing chiral compounds rsc.orgcore.ac.uk.

Biocatalytic Pathways for Chiral this compound Production

Nature produces chiral 1,3-diols through specific metabolic pathways. Research has shown that R-(+)-octane-1,3-diol is generated in stored apples as a natural antimicrobial agent nih.gov. Its biosynthesis occurs via the β-oxidation of fatty acids like linoleic acid. The key intermediate is R-3-hydroxy-octanoyl-SCoA, which is formed from 2-cis-octenoyl-SCoA by the enzyme enoyl-CoA hydratase nih.gov. This biological pathway provides a blueprint for developing biocatalytic processes.

A chemoenzymatic strategy has been successfully employed for the synthesis of both enantiomers of this compound. This approach begins with the enzymatic optical resolution of a precursor, chiral 1-octen-3-ol, which is then converted into the target diol researchgate.net. Furthermore, enzymatic cascades involving two consecutive enzyme-catalyzed steps can be used for the asymmetric synthesis of aliphatic diols rwth-aachen.deresearchgate.net. This modular approach, often combining a lyase for C-C bond formation and an oxidoreductase for reduction, allows for the synthesis of all possible stereoisomers of a diol with high purity rwth-aachen.deresearchgate.net.

Enzymatic Optical Resolution Techniques

Kinetic resolution is a widely used technique to separate a racemic mixture of chiral molecules. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the newly formed product nih.gov.

Lipases are the most commonly used enzymes for the kinetic resolution of alcohols and diols due to their broad substrate specificity and high enantioselectivity nih.govalmacgroup.com. The resolution of racemic 1,3-diols is typically achieved through enantioselective acylation (esterification) or hydrolysis. In a typical resolution of a racemic 1,3-diol, a lipase will selectively acylate one enantiomer, yielding an enantiopure monoacetate and the unreacted, enantiopure diol nih.govnih.gov.

A more advanced strategy is the dynamic kinetic asymmetric transformation (DKAT), which can theoretically convert 100% of a racemic mixture into a single enantiomerically pure product. This is achieved by combining the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. A one-pot method for producing enantiomerically pure syn-1,3-diacetates from racemic 1,3-diols has been developed by combining enzymatic transesterification, ruthenium-catalyzed epimerization (racemization), and intramolecular acyl migration nih.gov.

| Enzyme Type | Technique | Reaction | Key Advantage | Reference |

| Lipase (e.g., from Pseudomonas cepacia) | Kinetic Resolution | Enantioselective acylation of one diol enantiomer. | High enantioselectivity (E > 200), yielding both enantiomers in pure form. | nih.govalmacgroup.com |

| Lipase + Ruthenium Catalyst | Dynamic Kinetic Asymmetric Transformation | Enzymatic transesterification combined with in-situ racemization. | High theoretical yield (up to 100%) of a single enantiomer. | nih.gov |

Enzyme Cascade Reactions in 1,3-Diol Synthesis

Enzyme cascade reactions, which involve multiple sequential enzymatic transformations in a single pot, offer an efficient and elegant strategy for synthesizing complex molecules like chiral 1,3-diols. rsc.org These one-pot strategies are advantageous as they avoid the need for isolating intermediates, thereby saving time, resources, and reducing waste. rsc.org

A powerful approach for constructing chiral 1,3-diols is the combination of an aldol reaction to form the carbon-carbon bond and a subsequent reduction of the resulting β-hydroxyketone. A modular chemoenzymatic cascade can achieve this, where an organocatalytic aldol reaction is followed by a biocatalytic reduction. researchgate.net This sequence allows for the sequential and controlled construction of the two stereogenic centers found in many 1,3-diols. researchgate.net The biocompatibility of the initial organocatalytic step can allow it to be directly coupled with the enzymatic reduction without extensive work-up procedures. researchgate.net While this modular strategy has been demonstrated for various 1,3-diols, its application provides a clear pathway for the stereodivergent synthesis of the four possible stereoisomers of this compound.

Stereoselective Synthesis of this compound Isomers

The C3 carbon of this compound is a stereocenter, meaning the molecule can exist as two different enantiomers: (R)-1,3-Octanediol and (S)-1,3-Octanediol. smolecule.com The development of methods to selectively synthesize one enantiomer over the other is crucial, as the biological activity of chiral molecules is often specific to a single stereoisomer.

Enantioselective Approaches to this compound

Enzymatic reactions have been pivotal in the successful enantioselective synthesis of this compound. researchgate.net A key strategy involves the enzymatic optical resolution of a precursor molecule. Specifically, the synthesis of both the (R) and (S) enantiomers of this compound has been accomplished starting from the racemic unsaturated alcohol, 1-octen-3-ol. researchgate.net

In this approach, an enzymatic process is used to selectively acylate one enantiomer of 1-octen-3-ol, allowing for the separation of the acylated enantiomer from the unreacted one. These separated, enantiomerically pure forms of 1-octen-3-ol are then converted through subsequent chemical steps (e.g., hydroboration-oxidation) into the corresponding pure enantiomers of this compound. researchgate.net This chemoenzymatic route highlights the power of using biocatalysts to introduce chirality, which is then carried through to the final diol product. researchgate.net

Chiral Precursors in this compound Synthesis

The use of chiral starting materials, or chiral precursors, is a fundamental strategy in stereoselective synthesis. Nature itself provides a blueprint for this approach in the biosynthesis of (R)-(+)-octane-1,3-diol, which occurs naturally in fruits like apples. nih.govnih.gov

Investigations into its biosynthesis have shown that (R)-1,3-Octanediol is generated from fatty acid precursors, such as linoleic acid, via the β-oxidation pathway. nih.gov A key chiral intermediate in this metabolic sequence is (R)-3-hydroxy-octanoyl-SCoA, which is formed by the action of enoyl-CoA hydratase. nih.gov This natural pathway demonstrates the highly selective enzymatic generation of a specific enantiomer from an achiral precursor.

In laboratory synthesis, a similar principle is applied. As mentioned previously, the enantiomerically pure (R)-1-octen-3-ol and (S)-1-octen-3-ol, obtained via enzymatic resolution, serve as the direct chiral precursors for the synthesis of (R)-1,3-Octanediol and (S)-1,3-Octanediol, respectively. researchgate.net This method underscores a common synthetic tactic where a chiral center is established early in a synthetic sequence and maintained throughout subsequent transformations.

| Approach | Key Method/Precursor | Enzyme/Catalyst Class | Outcome |

|---|---|---|---|

| Enantioselective Synthesis | Enzymatic optical resolution of racemic 1-octen-3-ol | Lipase (for acylation) | Separated (R)- and (S)-1-octen-3-ol, leading to (R)- and (S)-1,3-Octanediol |

| Chiral Precursors (Biosynthesis) | β-oxidation of linoleic acid | Enoyl-CoA hydratase | Generates (R)-3-hydroxy-octanoyl-SCoA, leading to (R)-1,3-Octanediol |

Isolation and Characterization of Stereoisomers

The confirmation of the structure and the determination of stereochemical purity are critical steps in any synthesis. For this compound and related compounds, a combination of chromatographic and spectroscopic techniques is employed.

Structural identification is typically achieved using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). nih.govnih.gov

The separation and analysis of stereoisomers require more specialized techniques. A common and effective method for resolving enantiomers is to first convert the diol into a diastereomeric derivative. For instance, the enantiomers of a related compound, octane-1,3,7-triol, were successfully resolved by first acetylating the triol and then separating the resulting diastereomeric acetates using gas chromatography on a chiral stationary phase column. nih.gov This derivatization technique is broadly applicable for the analysis of chiral alcohols like this compound. The analysis of biosynthetic products in apples has utilized high-performance liquid chromatography (HPLC) and capillary gas chromatography coupled with isotope ratio mass spectrometry to track labeled precursors into the final diol product. nih.gov

| Technique | Purpose |

|---|---|

| ¹H and ¹³C NMR | Structural elucidation |

| GC-MS / LC-MS | Identification and quantification |

| Chiral Gas Chromatography (GC) | Separation of enantiomers (often after derivatization) |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of products from complex mixtures |

Biological Activities and Mechanistic Studies of 1,3 Octanediol

Interactions with Biological Membranes and Stabilization Mechanisms

The amphiphilic nature of 1,3-Octanediol suggests its capacity to interact with biological membranes smolecule.com. Compounds with similar amphiphilic properties can influence membrane structure and function. While specific detailed studies on this compound's direct interaction and stabilization mechanisms with biological membranes are limited in the provided search results, its role as a potential membrane stabilizer has been noted in exploratory research smolecule.com. The Human Metabolome Database also lists "Membrane" as a cellular location for this compound, indicating its potential presence or interaction within cellular membrane environments nih.gov. Furthermore, in the context of biotechnology, compounds like this compound have been found to enhance the stability and solubility of proteins, which inherently interact with cellular membranes biosynth.com.

Potential Role in Cellular Energy Metabolism and Storage

Exploratory studies have examined this compound as a potential energy source or storage molecule within cells smolecule.com. Its classification as a fatty alcohol, a class of compounds involved in lipid metabolism, further supports this potential foodb.cahmdb.ca. Lipid metabolism and fatty acid metabolism are fundamental to cellular energy production and storage hmdb.canih.govfoodb.ca. While direct evidence of this compound's specific role in ATP production or energy storage pathways is not detailed in the provided literature, its presence in metabolic pathways related to lipids suggests an involvement in cellular energy dynamics foodb.cahmdb.canih.govfoodb.ca.

Antimicrobial Activity and Related Mechanisms

Research has indicated that this compound may possess antimicrobial properties ontosight.aimdpi.com. Citric acid-based polymers, which can release citric acid, have shown antimicrobial activity, suggesting that components or derivatives of such compounds might exhibit similar effects nih.gov. While specific studies detailing the antimicrobial mechanisms of this compound itself are not extensively provided, general mechanisms for antimicrobial agents include disruption of cell membranes, inhibition of essential enzymes, or interference with cellular metabolism nih.govresearchgate.net. The amphiphilic nature of this compound is a key characteristic that could contribute to membrane disruption smolecule.com.

Information directly correlating the alkyl chain length of this compound with its antimicrobial efficacy is not explicitly detailed in the provided search results. However, general principles in antimicrobial research suggest that the length and structure of alkyl chains can significantly influence a compound's ability to interact with and disrupt microbial membranes. Longer or shorter chains can alter lipophilicity and membrane penetration, thereby affecting potency.

The amphiphilic nature of this compound, possessing both hydrophobic and hydrophilic regions, is a critical factor in its potential to interact with and disrupt biological membranes, including those of microorganisms smolecule.com. Amphiphilic molecules can intercalate into lipid bilayers, altering membrane fluidity, permeability, and integrity, ultimately leading to cell death smolecule.comresearchgate.netlehigh.edu. This membrane-disrupting capability is a common mechanism for many antimicrobial agents.

Biocompatibility Assessments for Biomedical Applications

Biocompatibility assessments for this compound are primarily discussed in the context of its use as a component in biomaterials or polymers intended for biomedical applications. For example, poly(octanediol citrate)/sebacate (p(OCS)) elastomers, which utilize octanediol (though typically 1,8-octanediol (B150283) in these specific studies), have undergone biocompatibility testing with osteoblast-like cells researchgate.netrsc.org. These studies evaluated cell growth and proliferation on the polymer films, indicating that the materials supported cell attachment and proliferation, suggesting good biocompatibility for tissue engineering applications researchgate.netrsc.org. Similarly, poly(octanediol-citrate-polyglycol) (POCG) has demonstrated good biocompatibility for both immune cells and tissue cells in studies related to skin regeneration, by suppressing inflammation and inducing angiogenesis nih.gov. While these studies involve related octanediols, they highlight the general interest and testing frameworks for diols in biomedical contexts, suggesting that similar assessments would be relevant for this compound if it were to be developed for such applications.

Role in Biological Systems

This compound, a medium-chain aliphatic diol classified as a fatty alcohol, plays several roles within biological systems and is found in various natural contexts. Its amphiphilic nature, possessing both hydrophobic and hydrophilic regions, allows it to interact with cellular membranes and participate in biochemical processes biosynth.comsmolecule.com. Research has identified this compound as a potential contributor to cellular functions, including energy provision and structural stabilization foodb.cahmdb.ca.

Key Biological Roles and Processes:

The biological functions attributed to this compound are diverse, spanning metabolic support and cellular structural integrity. It is recognized for its potential to act as an energy source and energy storage molecule within cells, aligning with its classification as a fatty alcohol foodb.cahmdb.cahmdb.ca. Furthermore, this compound has been investigated for its role as a nutrient , contributing to cellular sustenance foodb.ca.

Its interaction with cellular membranes is a significant area of study, with research suggesting it can function as a membrane stabilizer smolecule.comfoodb.ca. This capability may be linked to its amphiphilic structure, enabling it to integrate with lipid bilayers and influence membrane fluidity or stability biosynth.comsmolecule.com. Beyond structural roles, this compound has been shown to enhance the stability and solubility of proteins, such as the monoclonal antibody trastuzumab and epidermal growth factor biosynth.com. It also shows promise as a cryoprotectant for preserving cells, indicating a role in maintaining biological material integrity under adverse conditions biosynth.com.

Mechanistic studies also point to this compound's involvement in fundamental biochemical pathways. It is associated with lipid transport , lipid metabolism , and fatty acid metabolism , underscoring its integration into lipid-related cellular processes foodb.cahmdb.ca. Additionally, there is evidence suggesting its participation in cell signaling pathways foodb.cahmdb.ca.

Cellular Locations and Occurrence:

This compound has been detected in various cellular compartments and biological matrices. It is found within the cytoplasm , cell membrane , and extracellular spaces foodb.cahmdb.cahmdb.canih.gov. Its presence has also been noted in biofluids, specifically urine foodb.cahmdb.ca. Beyond cellular environments, this compound occurs naturally in certain foods, notably fruits like apples, where it contributes to their characteristic flavor profiles smolecule.comfoodb.cahmdb.ca. A glycosylated form, (R)-1-O-[β-D-Glucopyranosyl-(1→6)-β-D-glucopyranoside]-1,3-octanediol, has also been identified in aged beverages such as Huangjiu, indicating its presence in complex fermented matrices and potential involvement in metabolic processes occurring during aging mdpi.com.

The identified biological roles and locations are summarized in the table below:

| Biological Role | Associated Biological Processes/Functions | Cellular Location/Context |

| Energy Source | Metabolism, cellular energy provision | Cytoplasm, Membrane |

| Energy Storage | Metabolic pathways | Cytoplasm, Membrane |

| Nutrient | Cellular sustenance | Cytoplasm, Membrane |

| Membrane Stabilizer | Maintaining cell membrane integrity and function | Cell membrane, Membrane |

| Protein Stabilization/Solubilization | Enhancing protein structure and solubility | Cellular environment (general) |

| Cryoprotectant | Cell preservation under freezing conditions | Cellular environment (general) |

| Lipid Transport | Movement and handling of lipids within the cell | Cytoplasm, Membrane |

| Lipid Metabolism | Biochemical processes involving lipids | Cytoplasm, Membrane |

| Fatty Acid Metabolism | Biochemical processes involving fatty acids | Cytoplasm, Membrane |

| Cell Signaling | Communication pathways within and between cells | Cytoplasm, Membrane, Extracellular |

| Natural Component | Flavor contribution, metabolic marker | Food (Fruits), Biofluids (Urine), Fermented beverages |

Compound List:

this compound

Trastuzumab

Epidermal growth factor

(R)-1-O-[β-D-Glucopyranosyl-(1→6)-β-D-glucopyranoside]-1,3-octanediol

Huangjiu

Analytical Methodologies and Characterization of 1,3 Octanediol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating complex mixtures and quantifying individual components, including 1,3-Octanediol. These techniques leverage differences in physical and chemical properties to achieve separation.

Gas Chromatography (GC) and High-Speed Gas Chromatography (HSGC)

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for identification and quantification mdpi.comnist.gov.

A common approach involves using capillary columns, such as the HP-INNOWAX column (60 m × 0.25 mm × 0.25 μm), often with Flame Ionization Detection (FID) or Mass Spectrometry (MS) for detection mdpi.com. The analysis typically involves injecting a sample into a heated inlet, where it vaporizes and is carried through the column by an inert carrier gas (e.g., helium or nitrogen). Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary phase within the column.

High-Speed Gas Chromatography (HSGC) offers accelerated analysis times. For 1,3-octanediols, a novel method has been developed that involves derivatization to more volatile 1,3-dioxanes, followed by analysis using HSGC nih.govresearchgate.net. This derivatization strategy enhances the speed and efficiency of the analysis of total 1,3-octanediols, particularly in complex matrices like apple juices nih.govresearchgate.net. The formation of these 1,3-dioxanes from 1,3-diols has been confirmed via GC-MS nih.govresearchgate.net.

GC-MS analysis provides both separation and structural information. The mass spectrum of this compound obtained via Electron Ionization (EI) typically reveals characteristic fragment ions, aiding in its identification nist.govnih.gov. For instance, key fragment ions observed include m/z 75, m/z 57, and m/z 45 nih.gov.

Table 1: Typical GC-MS Parameters and Key Ions for this compound

| Parameter | Value / Description | Source |

| Column | HP-INNOWAX capillary column (60 m × 0.25 mm × 0.25 μm) | mdpi.com |

| Ionization Method | Electron Ionization (EI) | nist.gov |

| Desorption Temp. | 200 °C | mdpi.com |

| Injection Mode | Splitless | mdpi.com |

| Key Fragment Ions (m/z) | 75 (top peak), 57 (2nd highest), 45 (3rd highest) | nih.gov |

| NIST Number | 269373 | nih.gov |

This compound has also been identified as a potent odorant compound in certain fruits, analyzed using GC-Olfactometry (GC-O) mdpi.com.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another vital technique for the analysis of this compound, particularly for assessing its purity. HPLC methods can provide high resolution and sensitivity, making them suitable for quantifying compounds that may not be sufficiently volatile for GC analysis or when specific detection methods are required.

The purity of analytical standards of this compound is often determined using HPLC, with reported assay values typically around 98.0% nacchemical.com. HPLC methods can also be adapted for the analysis of derivatives or related compounds, such as acetals formed from this compound fao.org. While specific HPLC conditions for this compound itself are not extensively detailed in the provided search results, the general principles of reverse-phase HPLC with UV-Vis detection are applicable oiv.int.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound exists as a chiral molecule, possessing stereogenic centers, and can exist as enantiomers researchgate.netfoodb.ca. The assessment of enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities or properties. Chiral chromatography is the primary technique for achieving this separation.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) employs chiral stationary phases (CSPs) designed to selectively interact with one enantiomer over the other, enabling their separation mdpi.com. Polysaccharide-based columns, such as those utilizing Chiralpak® or Chiralpak AD-H/AD-3/IA-3 phases, are commonly used for the enantioselective separation of various chiral compounds, including diols mdpi.com. Typical mobile phases for such separations involve mixtures of non-polar solvents (e.g., n-hexane) with polar modifiers (e.g., ethanol, isopropanol) and sometimes acidic additives like formic acid or trifluoroacetic acid mdpi.com.

While less commonly detailed for this compound specifically, chiral Gas Chromatography (Chiral GC) using cyclodextrin-based stationary phases can also be employed for enantiomeric separations gcms.cz.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques provide detailed structural information and are essential for confirming the identity and elucidating the structure of this compound.

Mass Spectrometry (MS) and GC-MS Analysis

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone for identifying and characterizing this compound mdpi.comnist.govnih.gov. In GC-MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common ionization technique used for this compound, producing characteristic fragmentation patterns that serve as a molecular fingerprint nist.gov.

The NIST Mass Spectrometry Data Center provides spectral data, including fragmentation patterns for this compound (NIST Number: 269373) nih.gov. Key fragment ions commonly observed in the EI mass spectrum include peaks at m/z 75, 57, and 45 nist.govnih.gov. These fragments arise from the cleavage of bonds within the this compound molecule, providing clues about its structure, such as the presence of hydroxyl groups and the octyl chain. GC-MS analysis is also used to confirm the formation of derivatized products, such as 1,3-dioxanes from 1,3-diols nih.govresearchgate.net.

Table 2: Key Fragment Ions in the Mass Spectrum of this compound (EI)

| m/z | Relative Intensity | Description / Origin (Hypothesized) | Source |

| 75 | Highest | Fragment ion | nih.gov |

| 57 | High | Fragment ion | nih.gov |

| 45 | High | Fragment ion | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules, including this compound. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide valuable information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR spectroscopy can reveal the presence and connectivity of protons within the this compound molecule. Typical assignments for the methylene (B1212753) protons in octanediol structures, which are relevant to this compound, include signals in the range of approximately 1.30-1.61 ppm for the aliphatic chain methylene groups. The methylene protons directly adjacent to the hydroxyl groups (at the 1 and 3 positions) typically resonate at higher chemical shifts, around 3.58-4.22 ppm researchgate.net.

For assessing enantiomeric purity, NMR can be employed using chiral shift reagents (CSAs) or chiral derivatizing agents (CDAs) iranchembook.irnih.govgoogle.com. These agents form transient diastereomeric complexes with the enantiomers of this compound, leading to distinct NMR signals for each enantiomer. This difference in chemical shift (ΔΔδ) allows for the quantification of enantiomeric excess (ee) iranchembook.irnih.gov. Derivatives of 1,3-diols generally exhibit smaller, but still measurable, chemical shift differences compared to 1,2-diols when analyzed with certain chiral agents nih.gov.

Table 3: Typical ¹H NMR Chemical Shift Assignments for this compound (General)

| Proton Type | Chemical Shift (δ, ppm) | Description | Source |

| Aliphatic Methylene (C2-C7) | ~1.30 – 1.61 | CH₂ groups in the octyl chain | researchgate.net |

| Methylene adjacent to Hydroxyl groups (C2, C4) | ~3.58 – 4.22 | CH₂ groups directly bonded to -OH | researchgate.net |

| Methylene attached to -OH (C1, C3) | ~4.05 – 4.22 | Specifically CH₂ protons at C1 and C3 | researchgate.net |

While ¹³C NMR data for this compound is mentioned as available nih.gov, specific assignments are not detailed in the provided results. However, ¹³C NMR, especially when used with chiral shift reagents, can also provide valuable information for enantiomeric discrimination iranchembook.ir.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups within a molecule, providing insights into its chemical structure. While specific FTIR spectral data with detailed peak assignments for pure this compound is not extensively detailed in the available literature, its molecular structure, featuring hydroxyl (-OH) groups and an eight-carbon alkyl chain, dictates characteristic absorption patterns. Typically, alcohols exhibit a strong and broad absorption band in the range of 3200-3600 cm⁻¹ due to the O-H stretching vibration, often broadened by hydrogen bonding figshare.comacsmaterial.com. The presence of the alkyl chain contributes C-H stretching vibrations, usually observed between 2850-3000 cm⁻¹. Furthermore, C-O stretching vibrations, indicative of the alcohol functional group, are expected in the fingerprint region, typically between 1000-1250 cm⁻¹ figshare.comacsmaterial.com. These characteristic peaks collectively aid in the qualitative identification and structural confirmation of this compound.

Sample Preparation and Derivatization Strategies for Analysis

Effective analysis of this compound, particularly when present in complex matrices or at low concentrations, often necessitates tailored sample preparation and derivatization strategies. These methods aim to isolate the analyte, remove interfering substances, and enhance its suitability for instrumental analysis, most commonly Gas Chromatography (GC) gcms.czsigmaaldrich.com.

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a widely adopted, solvent-free sample preparation technique that has proven effective for the analysis of 1,3-Octanediols, particularly in food matrices such as apple juice researchgate.netnih.govsigmaaldrich.commdpi.com. SPME integrates sampling, extraction, and concentration into a single, streamlined step, offering significant advantages including simplicity, speed, and a reduction in solvent waste sigmaaldrich.com. A notable application involved the development of a method for the analysis of total 1,3-octanediols in apple juices, utilizing SPME coupled with high-speed gas chromatography (HSGC) researchgate.netnih.gov. This approach confirmed the formation of 1,3-dioxanes from 1,3-diols via GC-MS researchgate.netnih.gov. In this specific application, the PDMS-DVB fiber coating demonstrated superior suitability for the extraction of 1,3-octanediols researchgate.net. The validated method exhibited high extraction recoveries, ranging from 94.7% to 112.2%, and a limit of detection (LOD) of 2.9 µg L⁻¹ researchgate.netnih.gov.

Derivatization to Volatile 1,3-Dioxanes for Analytical Enhancement

A critical strategy for improving the analytical detectability and chromatographic performance of 1,3-diols, including this compound, is their derivatization into more volatile cyclic acetals, specifically 1,3-dioxanes researchgate.netnih.govgoogle.com. This chemical transformation significantly enhances the volatility and thermal stability of the analytes, making them more amenable to analysis by Gas Chromatography (GC) gcms.czsigmaaldrich.com. The conversion of 1,3-diols into 1,3-dioxanes can be achieved through their reaction with aldehydes under controlled conditions google.com. For instance, 1,3-diols can react with various aldehydes, such as ethanal, propanal, butanal, or hexanal, in the presence of anhydrous silica, to form the corresponding 1,3-dioxane (B1201747) derivatives google.com. This derivatization step is instrumental in optimizing the efficiency of both extraction and subsequent detection, particularly when employing GC-MS researchgate.netnih.gov. The successful formation of these 1,3-dioxane derivatives from 1,3-diols has been confirmed using GC-MS techniques researchgate.netnih.gov.

Quantitative Analysis and Detection Limits

The quantitative analysis of this compound is typically performed using chromatographic techniques, often coupled with mass spectrometry, following appropriate sample preparation and derivatization. Gas Chromatography-Mass Spectrometry (GC-MS) is a common choice for this purpose.

A method combining SPME with HSGC for the analysis of 1,3-octanediols has demonstrated robust quantitative capabilities. This method achieved a high linearity, indicated by a regression coefficient (r²) of 0.9996 researchgate.netnih.gov. The precision of the analysis was reported to be within 0.3% to 9.8%, with extraction recoveries falling between 94.7% and 112.2% researchgate.netnih.gov. The limit of detection (LOD) for this specific method was established at 2.9 µg L⁻¹ researchgate.netnih.gov. Furthermore, this compound is commercially available as an analytical standard with a reported assay purity of ≥98.0% (GC) sigmaaldrich.com. While specific limits of quantification (LOQ) for this compound are not universally detailed across all studies, general analytical principles involve establishing a signal-to-noise ratio to define these parameters researchgate.net.

Data Tables

Table 1: Expected FTIR Characteristic Peaks for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Absorption |

| O-H (Alcohol) | 3200-3600 | Strong, broad band (hydrogen bonding) |

| C-H (Alkyl) | 2850-3000 | Medium to strong bands |

| C-O (Alcohol) | 1000-1250 | Medium to strong band |

Table 2: Summary of SPME-HSGC Method for 1,3-Octanediols in Apple Juice

| Parameter | Value | Reference |

| SPME Fiber Coating | PDMS-DVB | researchgate.net |

| Derivatization | To volatile 1,3-dioxanes | researchgate.netnih.gov |

| Confirmation Method | GC-MS | researchgate.netnih.gov |

| Regression Coefficient (r²) | 0.9996 | researchgate.netnih.gov |

| Precision (RSD) | 0.3% - 9.8% | researchgate.netnih.gov |

| Extraction Recovery | 94.7% - 112.2% | researchgate.netnih.gov |

| Limit of Detection (LOD) | 2.9 µg L⁻¹ | researchgate.netnih.gov |

Table 3: Derivatization of 1,3-Diols to 1,3-Dioxanes

| Reactants | Conditions | Product Type | Purpose | Reference |

| 1,3-Diols + Aldehydes (e.g., hexanal) | Anhydrous silica, room temperature | 1,3-Dioxanes | Increased volatility, GC amenability | google.com |

| 1,3-Diols | Various aldehydes, acidic or catalytic conditions | 1,3-Dioxanes | Enhanced volatility, improved GC analysis | researchgate.netnih.govgoogle.com |

Table 4: Quantitative Analysis Parameters for this compound

| Parameter | Value | Analytical Method Context | Reference |

| Assay Purity | ≥98.0% (GC) | Analytical Standard | sigmaaldrich.com |

| Linearity (r²) | 0.9996 | SPME-HSGC after derivatization | researchgate.netnih.gov |

| Precision (RSD) | 0.3% - 9.8% | SPME-HSGC after derivatization | researchgate.netnih.gov |

| Limit of Detection | 2.9 µg L⁻¹ | SPME-HSGC after derivatization | researchgate.netnih.gov |

Applications in Chemical Synthesis and Derivatization Chemistry of 1,3 Octanediol

Precursor in Ester and Ether Synthesis

The presence of two hydroxyl groups makes 1,3-octanediol a suitable precursor for the synthesis of both mono- and di-esters, as well as corresponding ethers.

Esterification is typically achieved through a reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. These reactions can be catalyzed by acids. google.com The reaction can be controlled to favor the formation of a monoester or a diester by adjusting the stoichiometry of the reactants. For instance, using an excess of the diol can promote the formation of monoesters. google.com Transesterification, reacting the diol with an existing ester in the presence of a catalyst, is another viable method for producing this compound-based esters. google.com These esters have potential applications as plasticizers, solvents, and lubricants.

Similarly, ethers can be synthesized from this compound, for example, through the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to attack an alkyl halide. This process can yield mono- or di-ethers, depending on the reaction conditions. Poly(ester-ether) polymers can also be synthesized using diols like octanediol. osti.gov

| Reactant | Reaction Type | Potential Product | Catalyst Example |

|---|---|---|---|

| Aliphatic Carboxylic Acid | Acid-Catalyzed Esterification | This compound Mono/Diester | Acid Ion Exchanger |

| Methyl or Ethyl Ester | Transesterification | This compound Mono/Diester | Ion Exchanger |

| Adipic Acid | Polycondensation | Polyester (B1180765) | Inorganic Acid (H₃PO₄) |

| Sebacic Acid | Polycondensation | Polyester | Inorganic Acid (H₂SO₄) |

Monomer in Polymer and Copolymer Synthesis

The di-functional nature of this compound allows it to act as a monomer in condensation polymerization reactions, leading to the formation of various polymers.

This compound can react with dicarboxylic acids or their derivatives to form polyesters. nih.gov In this polycondensation reaction, the hydroxyl groups of the diol react with the carboxyl groups of the di-acid, forming ester linkages and eliminating a small molecule, typically water. youtube.com This process is often carried out at high temperatures and under reduced pressure to drive the reaction toward completion by removing the water byproduct. nih.govmdpi.com

The properties of the resulting polyester, such as its melting point, crystallinity, and flexibility, are influenced by the structure of both the diol and the dicarboxylic acid used. nih.gov The eight-carbon chain of this compound can impart a degree of flexibility to the polymer backbone. Aliphatic polyesters are of particular interest due to their biodegradability. nih.govnih.gov

1,3-diols are utilized as monomers in the production of polyurethanes. fonlynnchem.com this compound can serve as a chain extender or as part of a polyester polyol, which then reacts with diisocyanates to form the polyurethane polymer. The hydroxyl groups of the diol react with the isocyanate groups to form urethane (B1682113) linkages. The inclusion of this compound would influence the final properties of the polyurethane, such as its hardness, elasticity, and solvent resistance.

Furthermore, diols like 1,3-propanediol (B51772) are used to create poly(ester carbonate)s, suggesting a potential role for this compound in the synthesis of polycarbonates and related copolymers. researchgate.net In this context, the diol would react with a carbonate precursor, such as phosgene (B1210022) or a dialkyl carbonate (like diphenyl carbonate), in a polycondensation reaction to form carbonate linkages in the polymer backbone.

Formation of Cyclic Acetals and Dioxane Derivatives

1,3-diols readily react with aldehydes and ketones in the presence of an acid catalyst to form six-membered cyclic acetals, known as 1,3-dioxanes. wikipedia.orgorganic-chemistry.org This reaction is reversible and is often used as a method for protecting 1,3-diol or carbonyl functionalities during multi-step organic syntheses. organic-chemistry.org

The reaction of this compound with an aldehyde (R-CHO) or a ketone (R₂C=O) yields a 4-pentyl-substituted 1,3-dioxane (B1201747). nih.gov For example, reaction with acetaldehyde (B116499) produces 2-methyl-4-pentyl-1,3-dioxane. nih.gov The formation of these cyclic acetals is generally favored thermodynamically and kinetically over the formation of acyclic acetals from simple alcohols. chemtube3d.comyoutube.com Naturally occurring 1,3-dioxanes have been identified in apples and cider, formed from the chemical reaction between natural ingredients like (R)-octane-1,3-diol and various aldehydes and ketones. nih.gov

| Carbonyl Compound | Resulting 1,3-Dioxane Derivative | Catalyst |

|---|---|---|

| Formaldehyde | 4-Pentyl-1,3-dioxane | Brønsted or Lewis Acid |

| Acetaldehyde | 2-Methyl-4-pentyl-1,3-dioxane | Acid Catalyst |

| Acetone | 2,2-Dimethyl-4-pentyl-1,3-dioxane | Acid Catalyst |

Role as a Chiral Building Block in Organic Synthesis

The carbon atom at the 3-position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1,3-octanediol and (S)-1,3-octanediol. Optically pure 1,3-diols are highly sought-after building blocks in asymmetric synthesis, where the goal is to create complex molecules with specific three-dimensional structures, a critical aspect in the development of pharmaceuticals. rsc.orgnih.gov

Enantiomerically pure this compound can be used to introduce specific stereochemistry into a target molecule. researchgate.netdntb.gov.ua For example, the biosynthesis of (R)-(+)-octane-1,3-diol has been studied in apples, where it is generated through the β-oxidation of fatty acids. nih.gov This naturally produced chiral diol can be isolated or synthesized enantioselectively for use in further reactions. nih.gov The development of biocatalytic and chemocatalytic methods for the stereoselective synthesis of 1,3-diols is an active area of research, highlighting their importance in modern organic chemistry. rsc.orgorganic-chemistry.orgsemanticscholar.org

Integration into Drug Formulations and Delivery Systems

This compound has been investigated for potential applications in pharmaceutical formulations. smolecule.com Its amphiphilic nature, possessing both a hydrophilic diol head and a hydrophobic octyl tail, allows it to interact with both aqueous and lipid environments. This property is advantageous for its use as a solvent, co-solvent, or emulsifier in drug formulations.

Similar, shorter-chain diols like 1,3-butanediol (B41344) are already used as solvents in pharmaceutical preparations to improve the bioavailability of active ingredients. fonlynnchem.com The ability of such compounds to enhance the solubility of poorly water-soluble drugs is a key application. mdpi.com Given its structural characteristics, this compound could potentially serve a similar function, acting as a penetration enhancer in topical formulations or as a component in self-emulsifying drug delivery systems (SEDDS) to improve the oral absorption of hydrophobic drugs.

Biosynthesis and Natural Occurrence of 1,3 Octanediol

Occurrence in Plant Species, Specifically Fruits

Table 5.1: Occurrence of 1,3-Octanediol in Selected Fruits

| Fruit Species | Cultivar/Type | Reported Concentration | Reference(s) |

| Apple (Malus domestica) | Honeycrisp | Potent odorant | mdpi.comacs.org |

| Apple (Malus domestica) | Pink Lady | 2.32% (of alcohol fraction) | researchgate.netdergipark.org.tr |

| Apple (Malus domestica) | General | up to 21 mg/kg | thegoodscentscompany.com |

| Apple Juice | General | up to 95.1 mg/kg | thegoodscentscompany.com |

| Sorbus domestica | Apple-shaped | Potent odorant | mdpi.comnih.govdntb.gov.ua |

| Sorbus domestica | Pear-shaped | Potent odorant | mdpi.comnih.govdntb.gov.ua |

| Pear | General | Present | thegoodscentscompany.com |

Elucidation of Biosynthetic Pathways in Natural Systems

The natural synthesis of this compound in plants is a complex process, primarily linked to the metabolism of fatty acids. Research has focused on understanding the precursors and enzymatic machinery involved in its formation, particularly the enantioselective production of specific isomers.

Linoleic acid, an essential omega-6 fatty acid, and its derivatives are recognized as significant precursors in the biosynthesis of this compound in plant systems, particularly in apples nih.govnih.govgoogle.com. Studies involving radiolabeled linoleic acid and its metabolites have demonstrated its transformation into this compound nih.govnih.gov. Specifically, linoleic acid derivatives that retain the 12,13 cis double bond, along with octanol (B41247) derivatives oxygenated at the third carbon, have been identified as highly efficient precursors for 1,3-diol synthesis nih.gov. This metabolic conversion suggests that the plant's enzymatic machinery can modify the fatty acid chain to produce the diol structure google.comwikipedia.org.

The beta-oxidation pathway plays a crucial role in the enantioselective generation of 1,3-diols, including this compound nih.govmdpi.com. In stored apples, the biosynthesis of R-(+)-octane-1,3-diol has been shown to occur through the beta-oxidation of fatty acids nih.gov. This process involves the conversion of R-3-hydroxy-octanoyl-CoA, derived from 2-cis-octenoyl-CoA via enoyl-CoA hydratase, into the final diol product nih.gov. The beta-oxidation cycle itself is known for its stereoselectivity, contributing to the production of optically active chiral building blocks, which is essential for generating specific enantiomers of compounds like this compound mdpi.commdpi.com.

Several enzymatic activities are implicated in the natural synthesis of 1,3-diols. Lipoxygenase enzymes are involved in the initial steps of fatty acid metabolism, leading to hydroperoxides that can be further processed nih.govacs.org. Enoyl-CoA hydratase is a key enzyme in the beta-oxidation pathway, facilitating the formation of hydroxyacyl-CoA intermediates necessary for diol synthesis nih.govmdpi.com. Additionally, enzymatic optical resolution and other biocatalytic transformations, such as those involving ene-reductases and alcohol dehydrogenases, are known to be critical for the stereoselective synthesis of chiral 1,3-diols and their derivatives acs.orgacs.orgthieme-connect.com. While specific enzymes directly responsible for the complete pathway to this compound in all plant species are still an area of active research, these enzymatic activities highlight the sophisticated biochemical machinery plants employ.

Odor Activity Value and Flavor Profile Contributions

Table 5.2: Sensory Properties of this compound

| Property | Description | Reference(s) |

| Odor | Musty | thegoodscentscompany.com |

| Flavor | Bitter | thegoodscentscompany.com |

| Aroma Impact | Potent odorant/aroma compound | mdpi.comacs.orgmdpi.com |

Compound Name Table

| Common Name | IUPAC Name | CAS Number |

| This compound | Octane-1,3-diol | 23433-05-8 |

| Linoleic acid | (9Z,12Z)-Octadeca-9,12-dienoic acid | 60-33-3 |

Environmental and Sustainability Considerations of 1,3 Octanediol

Biodegradability Studies of Diols

The biodegradability of a chemical compound is a critical factor in determining its environmental persistence. While specific experimental data on the biodegradability of 1,3-Octanediol is limited, assessments can be made based on structurally similar diols and computational models.

Diols, as a class of aliphatic alcohols, are generally susceptible to microbial degradation. wikipedia.org The presence of hydroxyl groups can facilitate enzymatic attack, initiating the breakdown process. Studies on related compounds, such as 2-methyl-1,3-propanediol (B1210203), have found the substance to be inherently biodegradable. nih.gov Similarly, 1,3-propanediol (B51772) is classified as readily biodegradable. dupont.ca This suggests that short-chain diols are not expected to persist in the environment. nih.govdupont.ca The biodegradation of longer-chain esters of diols has also been demonstrated, with substances being readily broken down in standard tests like the OECD 301 series. epa.gov

Computational models provide further insight into the likely environmental fate of this compound. The EPI (Estimation Programs Interface) Suite predicts a low potential for bioaccumulation and suggests that the compound will partition primarily to soil and water. thegoodscentscompany.com The model also estimates a biotransformation half-life of approximately 0.05 days, indicating rapid breakdown. thegoodscentscompany.com Aerobic biodegradation in soil and water is expected to be the primary degradation pathway.

It is noteworthy that R-(+)-octane-1,3-diol is a naturally occurring antimicrobial agent found in apples and pears, where it is biosynthesized via the β-oxidation of fatty acids like linoleic acid. nih.gov The existence of a natural biosynthetic pathway implies that microorganisms possess the enzymatic machinery capable of metabolizing this structure, further supporting its biodegradability.

Table 1: Predicted Environmental Fate of this compound

Data generated using computational estimation models (EPI Suite).

| Parameter | Predicted Value | Implication |

|---|---|---|

| Log BCF (regression-based) | 0.771 | Low bioaccumulation potential |

| Biotransformation Half-Life | 0.05156 days | Rapid biodegradation |

| Soil Adsorption Coefficient (Koc) | 10 L/kg | High mobility in soil |

| Atmospheric OH Reaction Half-Life | 5.958 Hours | Rapid degradation in air |

Source: The Good Scents Company thegoodscentscompany.com

Interactions with Aquatic Environments

Generally, short-chain, low-molecular-weight glycols exhibit low toxicity to aquatic organisms. nih.gov For instance, 1,3-propanediol shows very low toxicity to aquatic species. dupont.ca Ecotoxicological studies on 2-methyl-1,3-propanediol across several aquatic and terrestrial species found no significant hazard potential. nih.gov This low toxicity is often attributed to their high water solubility and low potential for bioaccumulation.

The octanol-water partition coefficient (Log Kow) is an indicator of a substance's potential to bioaccumulate in organisms. A low Log Kow value suggests a substance is more likely to remain in the water phase rather than accumulating in the fatty tissues of aquatic life. epa.gov The estimated Log Kow for this compound is 1.67, and the corresponding bioconcentration factor (BCF) is predicted to be low (around 5.9 L/kg wet-wt). thegoodscentscompany.com This indicates that this compound is not expected to bioaccumulate significantly in aquatic ecosystems.

Table 2: Ecotoxicological Profile of Structurally Similar Diols

This table presents data for diols structurally related to this compound to infer its potential aquatic toxicity.

| Substance | Aquatic Toxicity Finding | Bioaccumulation Potential |

|---|---|---|

| 1,3-Propanediol | Very low toxicity to aquatic species | Not bioaccumulative |

| 2-Methyl-1,3-propanediol | No significant hazard potential | Low concern for bioaccumulation (Log Kow = -0.6) |

Computational and Theoretical Studies of 1,3 Octanediol

Quantum Chemical Mechanistic Investigations

Quantum chemical methods, such as those based on Density Functional Theory (DFT), are fundamental for dissecting the step-by-step processes of chemical reactions. These investigations aim to map potential energy surfaces, identify transition states, and elucidate the electronic factors governing reaction pathways, selectivity, and kinetics. While quantum chemical principles are broadly applicable to understanding the reactivity of alcohols and diols, specific, detailed mechanistic studies focusing on the reactions of 1,3-Octanediol are not extensively documented in the readily accessible literature.

However, broader studies involving octanediols in specific catalytic contexts have utilized quantum chemical calculations. For instance, DFT calculations have been employed to understand the interaction of gold atoms with octanediols, revealing how these metal atoms influence bond strengths and potential reaction pathways in metal-catalyzed processes researchgate.net. These investigations, while specific to metal-diol interactions, exemplify the application of quantum chemistry to understand the behavior of octanediol structures. Generally, methods like B3LYP with specific basis sets are recognized for their balance of accuracy and computational cost in studying reaction barriers and structure-reactivity relationships for various organic molecules researchgate.net.

Application of Density Functional Theory (DFT) in Reaction Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of molecular electronic structure and properties, which are critical for analyzing reaction mechanisms. DFT is widely applied to study reaction pathways, transition states, activation energies, and regioselectivity in a vast array of organic transformations, including cycloadditions researchgate.netrsc.orgmdpi.comacs.orgnih.gov and various catalytic processes oregonstate.edu.

Despite the broad utility of DFT in organic reaction analysis, specific studies detailing the application of DFT to elucidate the reaction mechanisms of this compound are not prominently featured in the searched literature. While computational studies on related diols or general alcohol chemistry exist, research specifically employing DFT to analyze the kinetics, thermodynamics, or mechanistic intricacies of this compound's transformations is not a dominant theme in the available scientific discourse. General DFT approaches, such as those using hybrid functionals like B3LYP, are standard for such analyses researchgate.netoregonstate.edu.

Quantitative Structure-Activity Relationships (QSARs) and Predictive Modeling

Quantitative Structure-Activity Relationships (QSARs) and Quantitative Structure-Property Relationships (QSPRs) are computational methodologies that establish correlations between the chemical structure of a compound and its biological activity or physical properties. These models are vital for predicting the behavior of new or uncharacterized molecules and for guiding experimental design.

For this compound, specific QSAR models predicting its biological activities or detailed physical properties are not widely documented. However, related studies have employed QSAR/QSPR principles for similar aliphatic alcohols and diols. For instance, Structure-Activity Relationships (SAR) have been developed to estimate rate coefficients for the aqueous oxidation of alcohols and diols by hydroxyl radicals, which are relevant in atmospheric chemistry copernicus.org. Additionally, QSPR models have been developed using molecular descriptors to predict properties like microemulsion behavior researchgate.net or gas chromatographic retention times acs.org. These studies highlight the general applicability of QSAR/QSPR in predicting properties of organic molecules, but specific predictive models tailored to the unique chemical reactivity or biological interactions of this compound are not a prominent feature in the literature.

Compound Data Table

The following table summarizes key computed and identified properties for this compound based on available chemical databases.

| Property | Value | Source/Notes |

| IUPAC Name | Octane-1,3-diol | PubChem nih.gov |

| Molecular Formula | C8H18O2 | PubChem nih.gov, NIST WebBook nist.gov |

| Molecular Weight | 146.23 g/mol | PubChem nih.gov, NIST WebBook nist.gov |

| CAS Registry Number | 23433-05-8 | PubChem nih.gov, NIST WebBook nist.gov |

| IUPAC Standard InChI | InChI=1S/C8H18O2/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3 | PubChem nih.gov |

| IUPAC Standard InChIKey | DCTMXCOHGKSXIZ-UHFFFAOYSA-N | PubChem nih.gov |

| Computed TPSA | 40.5 Ų | PubChem nih.gov (Topological Polar Surface Area) |

| Computed LogP | 1.6 | PubChem nih.gov (Octanol-Water Partition Coefficient) |

List of Compound Names Mentioned

this compound

Octane-1,3-diol

Structure Activity Relationships and Stereochemical Aspects of 1,3 Octanediol

Influence of Hydroxyl Group Positioning on Chemical Reactivity

The chemical reactivity of 1,3-Octanediol is significantly influenced by the relative positioning of its two hydroxyl (-OH) groups. Located at the first and third carbons of the octane (B31449) chain, these groups create a specific chemical environment that distinguishes it from other diol isomers.

The 1,3-disposition of the hydroxyl groups allows for the formation of a stable six-membered ring transition state in certain reactions, such as acetal (B89532) formation. stackexchange.comechemi.com This is in contrast to 1,2-diols which form five-membered rings, and diols with more distant hydroxyl groups where intramolecular interactions are less favorable. The formation of these cyclic acetals is a common strategy for the protection of diols in organic synthesis. chemistrysteps.comchem-station.com For instance, 1,3-diols are often reacted with benzaldehyde (B42025) to form a six-membered cyclic acetal, a reaction favored by the thermodynamic stability of the resulting ring structure. stackexchange.comechemi.com

Furthermore, the presence of two hydroxyl groups in close proximity can influence the reactivity of the molecule through intramolecular hydrogen bonding. researchgate.netrsc.orgaip.orgstackexchange.com This interaction can affect the acidity of the hydroxyl protons and the nucleophilicity of the oxygen atoms, thereby modulating the compound's reactivity in processes like esterification or etherification. chemistrysteps.comwikipedia.org The ability to form intramolecular hydrogen bonds increases from 1,2-diols to 1,4-diols, with the six-membered ring formed by 1,3-diols representing a particularly stable conformation. researchgate.net

In oxidation reactions, the positioning of the hydroxyl groups is also critical. While vicinal diols (1,2-diols) can be cleaved by certain oxidizing agents, the 1,3-arrangement in this compound allows for oxidation of the individual alcohol groups without necessarily breaking the carbon-carbon bond between them. chemistrysteps.com The primary alcohol at the C1 position and the secondary alcohol at the C3 position will exhibit different oxidation profiles, leading to a variety of potential products such as hydroxy aldehydes, hydroxy ketones, or dicarboxylic acids, depending on the reaction conditions.

Amphiphilic Properties and their Impact on Interactions

This compound is an amphiphilic molecule, possessing both a hydrophilic (water-loving) and a hydrophobic (water-fearing) region. The two hydroxyl groups constitute the polar, hydrophilic head, while the eight-carbon aliphatic chain forms the nonpolar, hydrophobic tail. This dual nature is fundamental to its interactions with other molecules and its behavior in different environments.

The amphiphilicity of this compound allows it to act as a surfactant, reducing the surface tension at the interface between two immiscible liquids, such as oil and water. The hydrophilic heads will orient themselves towards the aqueous phase, while the hydrophobic tails will extend into the nonpolar phase. This property is crucial for the formation of micelles, which are aggregates of surfactant molecules in a solution. mdpi.comresearchgate.netmdpi.commdpi.com While specific studies on micelle formation with this compound are not prevalent, its structure suggests that at a certain concentration (the critical micelle concentration), it would form micelles in aqueous solutions, with the hydrophobic tails sequestered in the core and the hydrophilic heads forming the outer surface.

The balance between the hydrophilic and hydrophobic portions of the molecule, often referred to as the hydrophilic-lipophilic balance (HLB), determines its solubility in various solvents and its efficacy as an emulsifier, detergent, or wetting agent. The relatively long carbon chain of this compound suggests a lower HLB value, indicating a greater affinity for the oil phase and making it a good water-in-oil emulsifier.

In biological contexts, the amphiphilic nature of this compound enables it to interact with cell membranes, which are primarily composed of lipid bilayers. The hydrophobic tail can intercalate into the lipid core of the membrane, while the hydrophilic head can interact with the aqueous environment and the polar head groups of the lipids. This interaction can lead to changes in membrane fluidity, permeability, and stability.

Stereoselectivity in Chemical and Biological Systems

The presence of a chiral center at the C3 carbon atom of this compound gives rise to stereoisomerism, a critical aspect of its chemistry and biological activity.

The C3 carbon of this compound is bonded to four different groups: a hydrogen atom, a hydroxyl group, a pentyl group (-C5H11), and a -CH2CH2OH group. This asymmetry means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-1,3-Octanediol and (S)-1,3-Octanediol. gcms.cz

The significance of this chirality is particularly evident in biological systems, where enzymes and receptors are themselves chiral. This often leads to different physiological effects for each enantiomer. mdpi.comacs.orgmdpi.com For instance, it has been discovered that R-(+)-octane-1,3-diol is a natural antimicrobial agent found in apples and pears. nih.gov Its biosynthesis in stored apples occurs enantioselectively, highlighting the stereospecificity of the enzymatic pathways involved. nih.gov

Enantiomeric purity, or enantiomeric excess (ee), is a measure of the relative amounts of each enantiomer in a mixture and is a crucial parameter in the synthesis and application of chiral compounds, especially in the pharmaceutical industry. rsc.orgacs.org The synthesis of enantiomerically pure 1,3-diols is an active area of research, with methods often employing biocatalysts or chiral auxiliaries to achieve high stereoselectivity. mdpi.comrsc.orgacs.orgresearchgate.netorganic-chemistry.orgthieme-connect.com

Enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while the other will rotate it to the left (levorotatory, (-)) by an equal magnitude. wikipedia.orgyoutube.comlibretexts.orgwikipedia.orgyoutube.com This property is known as optical activity, and the specific rotation is a characteristic physical constant for a given enantiomer under specific conditions. wikipedia.orgyoutube.comlibretexts.orgwikipedia.orgyoutube.com

The analytical differentiation and separation of the enantiomers of this compound are essential for studying their individual properties and for ensuring the quality of enantiomerically pure samples. Several chromatographic techniques are employed for this purpose:

Chiral Gas Chromatography (GC): This method utilizes a capillary column with a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation. gcms.cznih.gov Derivatized cyclodextrins are commonly used as chiral selectors in these stationary phases. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, chiral HPLC employs a column packed with a chiral stationary phase. sctunisie.orgsigmaaldrich.comnih.gov This technique is highly versatile and can be used for both analytical and preparative-scale separations of enantiomers. sctunisie.orgsigmaaldrich.comnih.gov

The enantiomeric purity of a sample can be determined by measuring the relative peak areas of the two enantiomers in the chromatogram.

Structure-Property Correlations in Material Science Applications

This compound, with its two reactive hydroxyl groups, can serve as a valuable monomer in the synthesis of various polymers, such as polyesters and polyurethanes. wikipedia.orgessentialchemicalindustry.org The specific structure of this compound can impart unique properties to these materials. researchgate.netresearchgate.netmdpi.comnsf.govresearchgate.netmadisongroup.commdpi.comresearchgate.netosti.govresearchgate.netresearchgate.net

In the formation of polyesters , this compound can be reacted with a dicarboxylic acid or its derivative. The structure of the resulting polyester (B1180765) is influenced by the length and flexibility of both the diol and the diacid monomers. The eight-carbon chain of this compound will introduce a degree of flexibility and hydrophobicity into the polymer backbone. researchgate.netresearchgate.net This can affect the polymer's thermal properties, such as its glass transition temperature (Tg) and melting temperature (Tm). Generally, longer, more flexible aliphatic chains in the monomer units tend to lower the Tg and increase the flexibility of the resulting polyester. researchgate.netresearchgate.net The irregular placement of the hydroxyl groups in a 1,3-position, as opposed to a more symmetrical diol, can disrupt the packing of the polymer chains, potentially leading to a more amorphous material with lower crystallinity. researchgate.net

For polyurethanes , this compound can act as a chain extender or be part of a polyol component that reacts with a diisocyanate. researchgate.netmdpi.comessentialchemicalindustry.org The structure of the diol plays a crucial role in determining the properties of the soft and hard segments of the polyurethane. The long aliphatic chain of this compound would contribute to the soft segment, enhancing the elasticity and flexibility of the polymer. The ability of the hydroxyl groups to form hydrogen bonds with the urethane (B1682113) linkages is also a key factor in determining the mechanical properties, such as tensile strength and elongation at break, of the final material. researchgate.net

The table below summarizes the expected influence of incorporating this compound into polymers compared to shorter-chain or more symmetrical diols.

| Property | Influence of this compound Structure |

| Flexibility/Elasticity | Increased due to the long, flexible octyl chain. |

| Glass Transition Temp. (Tg) | Likely decreased due to increased chain flexibility. |

| Crystallinity | Potentially reduced due to the asymmetrical 1,3-substitution pattern. |

| Hydrophobicity | Increased due to the long aliphatic backbone. |

| Mechanical Strength | Dependent on hydrogen bonding and chain packing, may be tailored by formulation. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。